1-Hydroxyprevitamin D3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

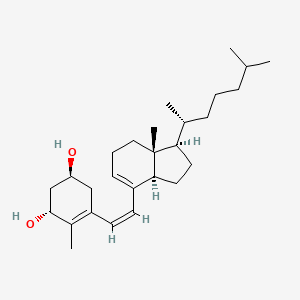

1-Hydroxyprevitamin D3, also known as this compound, is a useful research compound. Its molecular formula is C27H44O2 and its molecular weight is 400.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1-Hydroxyprevitamin D3 is primarily recognized for its role in enhancing calcium absorption and bone health. Its pharmacological applications include:

- Bone Health : It plays a crucial role in the regulation of calcium and phosphate metabolism, essential for maintaining bone density and preventing osteoporosis. Studies have shown that supplementation can significantly improve bone mineral density in individuals with vitamin D deficiency .

- Immune Modulation : Research indicates that this compound may modulate immune responses. A study demonstrated that higher levels of vitamin D are associated with a reduced risk of autoimmune diseases, suggesting a potential role in the prevention and management of conditions like rheumatoid arthritis and multiple sclerosis .

- Cancer Prevention : Some studies have explored the relationship between vitamin D levels and cancer risk. The VITamin D and OmegA-3 TriaL (VITAL) found no significant effect of vitamin D supplementation on cancer incidence, but ongoing research continues to investigate its potential protective effects against specific types of cancer .

Dermatological Applications

This compound has also been investigated for its applications in dermatology:

- Skin Health : The compound is being studied for its effects on skin conditions such as psoriasis and eczema. Its ability to regulate skin cell proliferation and differentiation makes it a candidate for topical treatments aimed at reducing inflammation and promoting healing .

- Cosmetic Formulations : The incorporation of this compound into cosmetic products is gaining interest due to its antioxidant properties. It may help protect skin from oxidative stress caused by UV radiation, potentially reducing signs of aging and improving skin texture .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Vitamin D Supplementation Therapy : A case study involving a young female medical student highlighted the effects of vitamin D supplementation on respiratory infections. After receiving high doses of vitamin D to correct deficiency, the patient showed improved serum levels and recovery from acute respiratory tract infections, suggesting a link between vitamin D status and immune function .

- Topical Application for Psoriasis : In clinical settings, patients with psoriasis treated with topical formulations containing this compound exhibited significant improvements in skin lesions compared to those using standard treatments. This underscores the compound's potential as an effective therapeutic agent in dermatology .

Research Findings

The following table summarizes key findings from recent studies on this compound:

Eigenschaften

CAS-Nummer |

41461-13-6 |

|---|---|

Molekularformel |

C27H44O2 |

Molekulargewicht |

400.6 g/mol |

IUPAC-Name |

(1S,3R)-5-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol |

InChI |

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h10-12,18-19,23-26,28-29H,6-9,13-17H2,1-5H3/b12-11-/t19-,23+,24-,25+,26-,27-/m1/s1 |

InChI-Schlüssel |

IGGKEILCLJZLKQ-XNUWECMXSA-N |

SMILES |

CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C |

Isomerische SMILES |

CC1=C(C[C@@H](C[C@H]1O)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C |

Kanonische SMILES |

CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C |

Synonyme |

1 alpha-hydroxyprevitamin D3 1-hydroxyprevitamin D3 1-hydroxyprevitamin D3, (1beta,3beta,6Z)-isomer oxydevit pre-1 alpha-hydroxyvitamin D3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.